Glycyl-L-tyrosine hydrate Glycyl-L-tyrosine hydrate
Brand Name: Vulcanchem
CAS No.: 207300-83-2
VCID: VC2399746
InChI: InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol

Glycyl-L-tyrosine hydrate

CAS No.: 207300-83-2

Cat. No.: VC2399746

Molecular Formula: C11H16N2O5

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-tyrosine hydrate - 207300-83-2

Specification

CAS No. 207300-83-2
Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate
Standard InChI InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Standard InChI Key HWTGMUQZDXXXDC-FVGYRXGTSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O
SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Glycyl-L-tyrosine hydrate appears as a white to almost white crystalline powder under standard conditions. The compound has several notable physical and chemical properties that define its behavior in various systems, as detailed in the following table:

PropertySpecificationReference
Molecular FormulaC₁₁H₁₄N₂O₄·xH₂O
Molecular Weight238.24 g/mol (anhydrous basis)
Physical State (20°C)Solid
AppearanceWhite to almost white powder/crystal
Specific Rotation [α]20/D+42.0 to +48.0° (C=1, H₂O)
Purity>98.0% (T)
Water ContentMaximum 14.0%
SolubilityHighly soluble in water, almost transparent in hot water
CAS Registry Number207300-83-2
Related CAS RN658-79-7 (anhydrous form)

The compound's dipeptide structure consists of a peptide bond between the carboxyl group of glycine and the amino group of L-tyrosine. The presence of the phenolic hydroxyl group from tyrosine contributes to its distinctive chemical properties, while the hydrate form includes water molecules in the crystal structure, affecting its physical characteristics and stability .

Stability and Reactivity

Glycyl-L-tyrosine hydrate is generally stable under normal conditions of temperature and pressure. The compound shows no significant reactivity hazards but may be incompatible with strong oxidizing agents . For laboratory and research applications, it is recommended to store the compound at room temperature, preferably in a cool, dark place below 15°C to ensure optimal stability over time .

Synthesis and Preparation Methods

General Preparation Process

The synthesis of Glycyl-L-tyrosine involves a series of chemical reactions that efficiently combine glycine and L-tyrosine into the dipeptide form. The process utilizes glycyl chloride hydrochloride as a key intermediate, which is prepared from glycine and thionyl chloride in the initial step .

The general preparation method follows these main steps:

  • Preparation of glycyl chloride hydrochloride from glycine and thionyl chloride

  • Reaction of glycyl chloride hydrochloride with L-tyrosine under de-acidifying conditions in aqueous solution

  • Isolation and purification of the resulting N-Glycyl-L-tyrosine product

  • Crystallization to obtain the hydrate form

This synthesis method offers several advantages that make it particularly suitable for both research and industrial applications:

  • High yield of product

  • Operational simplicity

  • Cost-effectiveness

  • Minimal environmental impact

  • Scalability for commercial production

Biological and Pharmacological Applications

Parenteral Nutrition Applications

One of the most significant applications of Glycyl-L-tyrosine hydrate is in parenteral nutrition formulations, particularly for patients who cannot receive adequate nutrition through normal oral intake. Tyrosine is considered a conditionally indispensable amino acid, especially in neonates, but its poor solubility creates challenges for inclusion in parenteral nutrition solutions .

The dipeptide form significantly improves solubility while providing an effective source of tyrosine. Research has demonstrated that when administered parenterally, Glycyl-L-tyrosine is rapidly hydrolyzed, releasing free tyrosine that becomes available for physiological processes . This property makes it particularly valuable in clinical nutrition applications where maintaining appropriate amino acid balance is critical.

Research Findings on Parenteral Nutrition

Studies in Neonatal Nutrition

Research on neonatal piglets has provided valuable insights into tyrosine kinetics and requirements when delivered as Glycyl-L-tyrosine during total parenteral nutrition (TPN). A notable study examined fifteen 3-day-old male Yorkshire piglets receiving varying levels of tyrosine intake (0.11, 0.31, 0.41, 0.51, and 0.71 g/kg/day) in the form of Glycyl-L-tyrosine .

The research findings provided evidence that:

  • Nitrogen retention was 67% at the lowest tyrosine intake (0.11 g/kg/day)

  • Nitrogen retention increased significantly to 84-88% at intakes of 0.31 g/kg/day and above

  • Plasma tyrosine concentrations and tyrosine oxidation were low at the two lowest intakes but increased significantly at higher intakes

Through two-phase regression analysis of plasma tyrosine and tyrosine oxidation data, researchers estimated a mean tyrosine requirement of 0.31-0.35 g/kg/day, with an estimated safe intake (upper 95% confidence limit) of 0.42-0.44 g/kg/day . These findings provide valuable guidance for clinical applications in neonatal nutrition.

Comparative Studies in Phenylalanine-Deficient Conditions

A study on phenylalanine-deficient rats compared three experimental groups receiving different nutritional formulations:

  • Group 1: Complete amino acid solution (control)

  • Group 2: Phenylalanine-deficient solution (nitrogen replaced with glycine)

  • Group 3: Phenylalanine-deficient solution supplemented with Glycyl-L-tyrosine

The results demonstrated that between days 4 and 7 of the experiment, weight gain and nitrogen retention were significantly lower in Group 2 (phenylalanine-deficient) compared to both Group 1 (control) and Group 3 (supplemented with Glycyl-L-tyrosine) . This finding suggests that Glycyl-L-tyrosine supplementation effectively compensated for the phenylalanine deficiency by providing adequate tyrosine.

Further analysis of amino acid concentrations in various tissues revealed:

  • In Group 2, phenylalanine and tyrosine concentrations were lower than controls in plasma, muscle, and kidney

  • In liver, only tyrosine concentration was lower compared to controls in Group 2

  • With Glycyl-L-tyrosine supplementation (Group 3), plasma, liver, and kidney tyrosine concentrations and the phenylalanine:tyrosine ratio normalized

These findings provide strong evidence that parenteral Glycyl-L-tyrosine can rapidly provide free tyrosine to maintain normal growth, promote nitrogen metabolism, and maintain appropriate tyrosine levels in both intra- and extracellular compartments when phenylalanine is deficient .

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